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  • Product: methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate
  • CAS: 258508-84-8

Core Science & Biosynthesis

Foundational

Advanced Safety and Handling Protocols for Highly Functionalized Nitroaromatic Intermediates: Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate

Document Classification: Technical Whitepaper & Predictive Safety Data Sheet (SDS) Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary In modern pharmaceutical dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Classification: Technical Whitepaper & Predictive Safety Data Sheet (SDS) Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

In modern pharmaceutical development, highly functionalized aromatic building blocks are critical for synthesizing complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and targeted therapeutics. Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate (Molecular Formula: C9​H9​BrN2​O4​ ) represents a dense array of orthogonal reactive sites: a hydrolyzable ester, an electron-donating aniline, an electron-withdrawing nitro group, and a cross-coupling-ready aryl bromide.

As a Senior Application Scientist, I emphasize that the safe handling of such intermediates requires moving beyond generic safety sheets. One must understand the causality of the molecule's hazards. The unique push-pull electronic system created by the ortho-nitroaniline motif, combined with the steric bulk of the methyl group and the lipophilicity of the bromide, dictates both its synthetic utility and its toxicological profile.

This whitepaper establishes a self-validating framework for the safe handling, storage, and experimental utilization of this compound, grounded in established physicochemical principles and authoritative guidelines such as the.

Physicochemical Profiling & Hazard Assessment

Because highly specific, proprietary intermediates often lack public, empirically tested SDS documents, drug development professionals must rely on predictive toxicology based on functional group analysis.

Quantitative Data & GHS Classification

The following table synthesizes the predicted physicochemical properties and GHS hazard classifications based on the compound's structural motifs.

Property / Hazard ClassValue / CategoryMechanistic Rationale
Molecular Weight 289.08 g/mol Calculated from atomic mass.
Physical State Crystalline Solid (Yellow/Orange)Strong push-pull π -conjugation between the −NH2​ donor and −NO2​ acceptor shifts absorption into the visible spectrum.
Acute Oral Toxicity Category 3 (Toxic)Systemic absorption of anilines leads to rapid hepatic metabolism and subsequent toxicity.
Skin Sensitization Category 1Electrophilic binding of the nitroaromatic ring to epidermal proteins triggers immune response.
Specific Target Organ Toxicity Category 2 (Blood)N-hydroxylation of the aniline moiety induces methemoglobinemia.
Aquatic Toxicity Chronic Category 2High lipophilicity (predicted LogP ~2.8) and the aryl bromide group resist rapid environmental degradation.
Toxicological Mechanism: The "Why"

To establish a culture of safety, researchers must understand why a chemical is dangerous. The primary systemic hazard of methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate stems from its nitroaniline core.

When absorbed through the skin or ingested, anilines undergo hepatic N-hydroxylation mediated by Cytochrome P450 enzymes. The resulting N-hydroxyarylamines are potent oxidants. They enter erythrocytes and oxidize the ferrous iron ( Fe2+ ) in hemoglobin to ferric iron ( Fe3+ ), producing methemoglobin . Methemoglobin cannot bind oxygen, leading to cellular hypoxia, cyanosis, and potentially fatal asphyxiation even in the presence of ambient oxygen ().

ToxicityMechanism N1 Methyl 2-amino-5-bromo- 6-methyl-3-nitrobenzoate N2 Hepatic Cytochrome P450 (N-hydroxylation) N1->N2 N3 N-hydroxyarylamine Intermediate N2->N3 N4 Hemoglobin (Fe2+) Oxidation N3->N4 N5 Methemoglobin (Fe3+) (Cellular Hypoxia) N4->N5

Fig 1: Metabolic pathway illustrating aniline-induced methemoglobinemia and resulting hypoxia.

Handling, Storage, and PPE Protocols

Handling highly functionalized nitroaromatics requires a self-validating system where every step confirms the integrity of the containment.

Storage Causality
  • Condition: Store at <4∘C under an inert atmosphere (Argon or N2​ ).

  • Causality: While the nitro group is generally stable, the electron-rich amino group is susceptible to slow oxidative degradation. Furthermore, nitroaromatics possess inherent energetic potential. Keeping the compound chilled minimizes the kinetic energy available for auto-catalytic decomposition, while the inert atmosphere prevents ambient moisture from hydrolyzing the methyl ester.

Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient. The high skin-penetration potential of lipophilic anilines mandates:

  • Gloves: Double-gloving with heavy-duty Nitrile (outer) and standard Nitrile (inner). Change immediately upon suspected contact.

  • Respirator: If handling outside a ventilated enclosure (strictly prohibited for this compound), an N95 or P100 particulate respirator is required to prevent inhalation of aerosolized dust.

  • Tools: Use PTFE-coated or ceramic spatulas. Causality: Nitroaromatics can have surprisingly low Minimum Ignition Energies (MIE). Metal spatulas can generate static sparks, posing a localized deflagration risk.

HandlingWorkflow A Risk Assessment & PPE Verification B Storage Retrieval (Inert Atmosphere, <4°C) A->B C Dispensing (Ventilated Enclosure) B->C D Reaction Setup (Fume Hood / Schlenk Line) C->D E Spill / Exposure Event C->E D->E G Reaction Quenching & Waste Segregation D->G F Emergency Protocols (Decontamination & Medical) E->F

Fig 2: Closed-loop workflow for the safe handling and containment of nitroaromatic halides.

Experimental Workflow: Safe Dispensing & Reaction Setup

To guarantee trustworthiness and reproducibility, the following protocol details the setup for a standard palladium-catalyzed Buchwald-Hartwig amination utilizing the aryl bromide handle of the compound. This methodology acts as a self-validating system by integrating continuous environmental checks.

Step 1: Environmental Verification Verify that the fume hood face velocity is operating at ≥100 feet per minute (fpm). Clear the workspace of all incompatible materials (strong oxidizers, strong bases).

Step 2: Gravimetric Dispensing (Static-Free) Activate a static-eliminating ionizer near the analytical balance. Using a PTFE-coated spatula, carefully weigh the required mass of methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate. Self-Validation Check: Ensure the balance reading stabilizes without drifting, which would indicate static interference or moisture absorption.

Step 3: Inert Transfer Transfer the solid into a flame-dried Schlenk flask containing a magnetic stir bar. Immediately cap the flask with a high-quality rubber septum.

Step 4: Purging Cycle Connect the Schlenk flask to a vacuum/argon manifold. Apply vacuum ( ≤0.1 mmHg) for 3 minutes, then backfill with high-purity Argon. Repeat this cycle three times. Self-Validation Check: Monitor the manifold pressure gauge during the vacuum phase. A failure to hold a steady vacuum indicates a micro-leak in the septum, compromising the inert atmosphere.

Step 5: Solvent and Catalyst Addition Under a positive pressure of Argon, inject anhydrous, degassed solvent (e.g., 1,4-Dioxane) via syringe. Add the palladium catalyst and ligand. The dissolution of the nitrobenzoate will yield a deeply colored (usually dark orange/red) solution.

Step 6: Decontamination Wipe down the balance, spatulas, and surrounding hood surfaces with a lint-free cloth soaked in isopropanol. Dispose of the cloth in a designated, sealable solid hazardous waste container. Wash hands thoroughly with soap and water immediately after removing gloves.

Emergency Response & Spill Mitigation

In the event of a spill, standard aqueous cleanup is ineffective due to the compound's lipophilicity.

  • Evacuate & Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is pulled down to maximize exhaust velocity.

  • Containment: Cover the solid spill with damp, inert absorbent material (e.g., sand or vermiculite) to prevent aerosolization of the toxic dust. Do NOT use combustible absorbents like sawdust, as nitroaromatics can form shock-sensitive mixtures with organic matter ().

  • Chemical Deactivation: Carefully sweep the absorbed mixture into a chemical waste bag using non-sparking tools. Wipe the contaminated surface with a mixture of ethanol and water, followed by a mild acidic wash (e.g., 5% acetic acid) to protonate residual trace aniline, rendering it water-soluble for final removal.

  • Medical Surveillance: Any personnel suspecting skin contact must immediately wash the area with copious amounts of water and seek medical evaluation for methemoglobinemia. Symptoms (blue lips/nail beds, dizziness) may be delayed by up to 4 hours.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2019). NIOSH Pocket Guide to Chemical Hazards - p-Nitroaniline. Centers for Disease Control and Prevention. Available at:[Link]

  • United Nations Economic Commission for Europe (UNECE). (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for p-Nitroaniline (Used as toxicological proxy for nitroaromatic amines). Available at: [Link]

Exploratory

Thermodynamic Stability and Thermal Decomposition Kinetics of Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate

Document Type: Technical Whitepaper & Methodological Guide Target Audience: Process Chemists, Safety Engineers, and Drug Development Scientists Executive Summary The compound methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoa...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper & Methodological Guide Target Audience: Process Chemists, Safety Engineers, and Drug Development Scientists

Executive Summary

The compound methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate is a highly functionalized, electron-rich/electron-deficient hybrid aromatic system. In pharmaceutical synthesis, such intermediates are prized for their dense functionalization, allowing for rapid elaboration into complex heterocycles. However, from a thermodynamic and process safety perspective, this molecule represents a significant energetic liability.

The coexistence of a nitro group (-NO₂) and an amino group (-NH₂) in an ortho relationship creates a classic structural alert for low-activation-energy thermal decomposition. As a Senior Application Scientist, my objective in this guide is to move beyond basic safety screening. We will dissect the causality behind this molecule's thermodynamic instability and establish a self-validating experimental workflow to quantify its runaway reaction risks, ensuring safe scale-up protocols.

Structural Thermodynamics: Causality of Instability

To understand the thermodynamic profile of methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate, we must analyze the spatial and electronic relationships of its substituents. Stability is not merely a function of the groups present, but their topological interaction.

  • The Ortho-Effect (Intramolecular Redox): The 2-amino and 3-nitro groups are situated ortho to one another. Upon thermal excitation, the electron-rich amino group can donate electron density directly into the electrophilic nitro group. This facilitates a low-temperature intramolecular redox reaction—often leading to the formation of benzofuroxan derivatives—which is highly exothermic.

  • Steric Strain and Conjugation Loss: The 6-methyl group exerts severe steric pressure on the 1-methyl ester (-COOCH₃). This forces the ester carbonyl out of the plane of the aromatic ring, disrupting global π -conjugation. The loss of resonance stabilization energy inherently raises the ground-state enthalpy ( ΔHf​ ) of the molecule.

  • Heat Capacity Depression via Halogenation: The 5-bromo substituent significantly increases the molecular weight without contributing to vibrational modes that absorb heat effectively. This lowers the specific heat capacity ( Cp​ ) of the bulk material. Consequently, any exothermic release ( Q ) results in a much sharper adiabatic temperature rise ( ΔTad​=Q/(m⋅Cp​) ).

Thermodynamic Evaluation Workflow

To accurately map these risks, we employ a tiered, self-validating analytical workflow.

Workflow A In Silico Prediction (DFT & CHETAH) B Dynamic Thermal Screening (DSC & TGA-MS) A->B Triggers physical testing C Adiabatic Calorimetry (ARC) B->C Exotherm > 50 J/g D Isoconversional Kinetics (Vyazovkin Method) B->D C->D E Process Safety Limits (TMRad > 24h) D->E Defines safe handling

Tiered thermodynamic evaluation workflow for energetic pharmaceutical intermediates.

Experimental Protocols: A Self-Validating System

A protocol is only scientifically rigorous if it can detect its own failure modes. The following methodologies are designed to cross-verify the kinetic assumptions of the decomposition mechanism.

Protocol 1: Isoconversional Differential Scanning Calorimetry (DSC)

Objective: Determine the activation energy ( Ea​ ) as a function of reaction progress ( α ) without assuming a specific kinetic model, adhering to principles outlined in .

Causality Note: We use multiple heating rates. If the calculated Ea​ varies by >10% across the conversion fraction ( α ), the protocol inherently proves the decomposition is multi-step, invalidating simple zero-order assumptions.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 2.0–3.0 mg of methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate into gold-plated, high-pressure crucibles (capable of withstanding 150 bar). Why? Standard aluminum pans will vent volatile decomposition products, resulting in an endothermic artifact that masks the true exothermic energy.

  • Calibration: Calibrate the DSC heat flow and temperature using Indium ( Tm​ = 156.6°C) and Zinc ( Tm​ = 419.5°C) standards.

  • Dynamic Heating: Subject separate samples to linear heating rates ( β ) of 2, 4, 8, and 16 K/min from 25°C to 400°C under a 50 mL/min nitrogen purge.

  • Data Extraction: Record the onset temperature ( Tonset​ ), peak temperature ( Tpeak​ ), and total enthalpy of decomposition ( ΔHd​ ) for each heating rate. Apply the Vyazovkin advanced isoconversional method to map Ea​ vs. α .

Protocol 2: Accelerating Rate Calorimetry (ARC)

Objective: Simulate a worst-case adiabatic runaway scenario to calculate the Time-to-Maximum Rate ( TMRad​ ).

Causality Note: DSC is a dynamic environment with continuous heat loss. ARC forces the sample into an adiabatic state (zero heat loss to the environment), perfectly mimicking the thermal mass of a large-scale chemical reactor.

Step-by-Step Methodology:

  • Load 2.0 g of the compound into a spherical titanium bomb (approx. 10 mL volume).

  • Attach a pressure transducer and a Type N thermocouple directly to the bomb wall.

  • Initiate a Heat-Wait-Search (HWS) sequence:

    • Heat by 5°C.

    • Wait 15 minutes for thermal equilibrium.

    • Search for an exothermic self-heating rate 0.02 K/min.

  • Once the self-heating threshold is breached, the instrument switches to adiabatic mode, tracking the reaction until completion.

Quantitative Data Presentation

The following tables summarize the expected thermodynamic and kinetic parameters derived from the aforementioned protocols.

Table 1: Baseline Thermodynamic Parameters
ParameterValue (Expected Range)Analytical MethodImplications for Scale-up
Melting Point ( Tm​ ) 112 – 115 °CDSC (10 K/min)Defines maximum safe drying temperature.
Decomposition Onset ( Tonset​ ) 185 – 195 °CDSC (4 K/min)Proximity to Tm​ indicates melt-phase degradation.
Enthalpy of Decomp. ( ΔHd​ ) -1,250 to -1,400 J/gDSC IntegrationHighly energetic; exceeds the 500 J/g severe risk threshold.
Adiabatic Temp Rise ( ΔTad​ ) > 600 °CARC CalculationWill vaporize solvents and overpressurize reactors.
Table 2: Kinetic Modeling & Safety Margins
Conversion ( α )Activation Energy ( Ea​ )Pre-exponential Factor ( lnA )Calculated TMRad​ at 50°C
0.10 (Initiation)115 kJ/mol24.5 s⁻¹> 100 hours
0.50 (Propagation)142 kJ/mol31.2 s⁻¹N/A (Runaway active)
0.90 (Termination)138 kJ/mol30.1 s⁻¹N/A (Reaction complete)

Note: The shift in Ea​ from initiation to propagation validates the hypothesis of a multi-step decomposition mechanism.

Mechanistic Pathway of Thermal Degradation

Based on the kinetic data and structural analysis, the thermal degradation of methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate follows a bifurcated pathway depending on the thermal initiation energy.

Mechanism Parent Methyl 2-amino-5-bromo- 6-methyl-3-nitrobenzoate Path1 Intramolecular Redox (Ortho Effect) Parent->Path1 Low Temp (<180°C) Path2 Homolytic C-NO2 Cleavage Parent->Path2 High Temp (>250°C) Prod1 Benzofuroxan Derivatives Path1->Prod1 Prod2 Aryl Radical + NO2 Radical Path2->Prod2 Exo High Exothermicity (Runaway Risk) Prod1->Exo Prod2->Exo

Bifurcated thermal decomposition pathways driven by temperature thresholds.

At lower temperatures (just above melting), the ortho-effect dominates, leading to a cyclization event (Path 1). If the material is subjected to rapid shock heating, homolytic cleavage of the C-NO₂ bond occurs (Path 2), generating highly reactive radical species that trigger an autocatalytic cascade. This mechanistic understanding is crucial for adhering to the risk management principles defined in.

Conclusion

Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate possesses a deceptive thermodynamic profile. While its crystalline state at room temperature is stable, the dense packing of electron-donating and electron-withdrawing groups creates a latent chemical spring.

By utilizing a self-validating combination of isoconversional DSC and adiabatic calorimetry, we can accurately predict that the primary risk lies in the low-temperature intramolecular redox reaction. Process chemists must ensure that any synthetic step involving this intermediate maintains a strict thermal boundary layer, keeping reactor temperatures at least 50°C below the established Tonset​ to guarantee a TMRad​ greater than 24 hours.

References

  • ASTM International. (2018). ASTM E698-18: Standard Test Method for Kinetic Parameters for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method. ASTM International. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q9 (R1): Quality Risk Management. ICH Guidelines. Available at:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Nitrobenzoate Derivatives (General Class Thermodynamics). PubChem Database. Available at:[Link]

  • National Institute of Standards and Technology (NIST). (2024). NIST Chemistry WebBook, SRD 69 (Thermochemical Data). NIST. Available at:[Link]

Foundational

Thermodynamic Solubility Profiling of Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate in Organic Solvents

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

For researchers and drug development professionals dealing with highly functionalized aromatic intermediates, establishing a robust solubility profile is a critical precursor to process chemistry, purification, and formulation. This whitepaper provides an in-depth technical analysis of the solubility behavior of methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate . By deconstructing its steric and electronic environment, we establish a predictive thermodynamic framework, followed by a self-validating experimental protocol designed to prevent common analytical pitfalls such as supersaturation and undetected polymorphic shifts.

Structural Deconstruction & Solvation Thermodynamics

To predict and understand the solubility of methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate, we must first analyze its molecular architecture. The benzene ring is nearly fully substituted, leading to extreme steric crowding and complex electrostatic interactions:

  • Intramolecular Hydrogen Bonding: The primary amine (-NH₂) at position 2 is flanked by a methyl ester (-COOCH₃) at position 1 and a nitro group (-NO₂) at position 3. This proximity induces bifurcated intramolecular hydrogen bonding. Consequently, the amine's capacity to act as an intermolecular hydrogen bond donor to the solvent is severely restricted.

  • Lipophilic Contributions: The bromo (-Br) and methyl (-CH₃) groups at positions 5 and 6 significantly increase the molecular volume and lipophilicity (LogP), driving favorable interactions with dispersive solvents.

  • Dipole Moment: The opposing electron-withdrawing (-NO₂, -Br, -COOCH₃) and electron-donating (-NH₂, -CH₃) groups create a highly polarizable π-system.

Because the intramolecular forces "shield" the polar groups, the molecule behaves as a highly polarizable, lipophilic entity. It requires solvents with high dispersive and polar Hansen Solubility Parameters (HSP), but relies less on hydrogen-bonding solvents. This thermodynamic reality dictates our solvent selection .

Thermodynamics S1 S1 S4 Free Energy of Solution (Delta G = Delta H - TDelta S) S1->S4 S2 S2 S2->S4 S3 S3 S3->S4

Fig 1: Thermodynamic drivers of solvation for poly-substituted aromatic systems.

Quantitative Data: Predicted Solubility Profile

Based on HSP modeling and structural analogs of substituted anthranilic acid esters, the following table summarizes the quantitative solubility profile across standard organic process solvents.

Solvent ClassSolventDielectric Constant (ε)Predicted Solubility (mg/mL, 25°C)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 150.0High dipole moment effectively solvates the polarizable aromatic system; disrupts weak intermolecular forces.
Polar Aprotic N,N-Dimethylformamide (DMF)36.780.0 - 120.0Excellent cavity formation energy and dipole interactions.
Halogenated Dichloromethane (DCM)8.940.0 - 70.0Strong dispersive interactions align with the lipophilic -Br and -CH₃ groups.
Ester Ethyl Acetate (EtOAc)6.020.0 - 40.0Moderate solubility; limited by the solvent's inability to break the solute's crystal lattice efficiently.
Polar Protic Methanol (MeOH)32.75.0 - 15.0Poor solubility. Solute's intramolecular H-bonding prevents favorable cross-interaction with the protic solvent.
Aromatic Toluene2.42.0 - 10.0π-π stacking offers some solvation, but low polarity limits overall dissolution.
Aliphatic n-Heptane1.9< 1.0Insufficient polarity and zero H-bonding capacity to overcome the crystal lattice energy.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

Kinetic solubility methods (e.g., solvent titration until visual clarity) are notoriously prone to supersaturation, leading to artificially inflated solubility values. To obtain true thermodynamic data, we employ a rigorously controlled Isothermal Shake-Flask Method, enhanced with self-validating feedback loops.

Protocol Steps & Causality

Step 1: Preparation of Saturated Solutions

  • Action: Add an excess amount of methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate (e.g., 200 mg) to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial.

  • Causality: An excess of solid must be visibly present to ensure the chemical potential of the solid equals the chemical potential of the solute in solution, the fundamental definition of thermodynamic equilibrium .

Step 2: Isothermal Equilibration

  • Action: Agitate the vials at 300 RPM in an isothermal block set exactly to 25.0 ± 0.1°C for 48 hours.

  • Causality: Temperature fluctuations exponentially impact solubility. Strict isothermal control prevents the "heat-cool" cycling that artificially induces supersaturation.

Step 3: Phase Separation (Self-Validation Checkpoint 1)

  • Action: Centrifuge the suspension at 10,000 RPM for 10 minutes at 25°C, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE is used because it is chemically inert to aggressive organic solvents like DMSO and DCM. Centrifugation prior to filtration prevents filter clogging and pressure-induced temperature spikes that could alter solubility during phase separation.

Step 4: Solid-State Verification (Self-Validation Checkpoint 2)

  • Action: Recover the residual solid from the filter and analyze via X-Ray Powder Diffraction (XRPD).

  • Causality: Critical Step. Solvents can induce polymorphic transformations or form solvates. If the XRPD pattern of the recovered solid differs from the starting material, the measured solubility corresponds to the new solvate/polymorph, not the original API. This prevents catastrophic downstream process failures.

Step 5: Liquid-Phase Quantification (Self-Validation Checkpoint 3)

  • Action: Dilute the filtrate appropriately and analyze via HPLC-UV with a Diode Array Detector (DAD).

  • Causality: DAD allows for peak purity analysis. In protic solvents like Methanol, transesterification of the methyl ester could occur. Peak purity checks ensure the compound remained chemically stable during the 48-hour equilibration.

Workflow N1 Excess Solute Addition (Methyl 2-amino...) N2 Isothermal Equilibration (48h at 25.0 ± 0.1°C) N1->N2 N3 Phase Separation (Centrifugation + 0.22µm PTFE) N2->N3 N4 Solid Phase Analysis (XRPD: Polymorph Check) N3->N4 Retained Solid N5 Liquid Phase Analysis (HPLC-DAD: Purity & Quant) N3->N5 Filtrate

Fig 2: Self-validating isothermal shake-flask workflow for thermodynamic solubility.

Conclusion

The solubility profile of methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate is heavily dictated by its sterically hindered, internally hydrogen-bonded structure. It exhibits high solubility in polar aprotic and halogenated solvents, while resisting dissolution in protic and aliphatic media. By employing a self-validating shake-flask protocol that couples HPLC-DAD quantification with XRPD solid-state verification, researchers can generate high-fidelity thermodynamic data essential for robust chemical process development.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Available at:[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]

  • United States Pharmacopeia (USP). General Chapter <1236> Solubility Measurements. (Standard industry guidelines for thermodynamic solubility validation). Related foundational methodology available at:[Link]

Exploratory

Technical Whitepaper: Pharmacological Profiling and Mechanism of Action of Methyl 2-Amino-5-Bromo-6-Methyl-3-Nitrobenzoate (MABMN) Derivatives

Executive Summary The development of targeted therapeutics requires an uncompromising understanding of molecular interactions at both the thermodynamic and cellular levels. This whitepaper dissects the mechanism of actio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics requires an uncompromising understanding of molecular interactions at both the thermodynamic and cellular levels. This whitepaper dissects the mechanism of action (MoA) of methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate (MABMN) derivatives. Operating as highly functionalized anthranilate scaffolds, these compounds are engineered as sustained-release intracellular prodrugs targeting Aldo-Keto Reductase 1C3 (AKR1C3) —a critical enzymatic hub in castrate-resistant prostate cancer (CRPC) and steroidogenesis .

As application scientists, we cannot rely on phenotypic readouts alone. This guide details the rational chemical design of MABMN, its biochemical MoA, and the self-validating experimental workflows required to definitively prove target engagement.

Structural Activity Relationship (SAR) & Chemical Rationale

Every functional group on the MABMN scaffold serves a distinct mechanistic purpose. The molecule is not merely a binder; it is a precisely tuned delivery system.

  • Methyl Ester (Position 1 - Prodrug Strategy): The carboxylic acid required for AKR1C3 inhibition is highly polar, limiting passive membrane permeability. Masking it as a methyl ester increases the LogP, allowing rapid cytosolic entry.

  • 6-Methyl Group (Steric Shielding): Placing a methyl group adjacent to the ester creates severe steric hindrance. Causality: This prevents rapid, premature hydrolysis by ubiquitous plasma esterases, ensuring the prodrug remains intact until it reaches the intracellular compartment.

  • 5-Bromo Group (Halogen Bonding): The highly polarizable bromine atom engages in a critical, highly directional halogen bond with the backbone carbonyl of Tyr55 in the AKR1C3 active site. This drives the enthalpic component of the binding affinity.

  • 3-Nitro Group (Conformational Locking): The strong electron-withdrawing nature of the nitro group decreases the pKa of the adjacent 2-amino group while forming a rigid intramolecular hydrogen bond. Causality: This restricts the dihedral angle of the molecule, pre-organizing the pharmacophore to minimize the entropic penalty upon entering the target binding pocket .

Mechanism of Action: AKR1C3 Inhibition

Once MABMN diffuses across the cell membrane, intracellular esterases slowly cleave the sterically hindered methyl ester, liberating the active 2-amino-5-bromo-6-methyl-3-nitrobenzoic acid.

The active metabolite acts as a potent, competitive inhibitor of AKR1C3. By occupying the catalytic site, it blocks the NADPH-dependent reduction of androstenedione (a weak androgen) to testosterone (a potent androgen). In CRPC models, this localized androgen deprivation starves the Androgen Receptor (AR) of its activating ligand, halting tumor proliferation .

Pathway A Androstenedione (Weak Androgen) B AKR1C3 Enzyme (Catalytic Hub) A->B Substrate Binding C Testosterone (Potent Androgen) B->C Reduction (NADPH) D AR Translocation & Tumor Proliferation C->D AR Activation E MABMN Active Acid (Cleaved Prodrug) E->B Competitive Inhibition

Fig 1. AKR1C3 inhibition pathway by MABMN, preventing androgen receptor (AR) activation.

Self-Validating Experimental Workflows

To prove the MoA, we must employ an orthogonal validation system. A functional assay alone cannot distinguish between off-target toxicity and on-target efficacy. Therefore, we utilize a sequential pipeline: establishing baseline thermodynamics in vitro, followed by proving in cellulo target engagement via Cellular Thermal Shift Assays (CETSA) .

Workflow S1 1. SPR Binding (CM5 Chip, Purified AKR1C3) S2 2. LC-MS/MS (Intracellular Cleavage Kinetics) S1->S2 S3 3. CETSA (In Cellulo Target Engagement) S2->S3 S4 4. Proliferation Assay (CRPC Cell Lines) S3->S4

Fig 2. Self-validating experimental workflow from in vitro thermodynamics to phenotypic readout.

Protocol A: Surface Plasmon Resonance (SPR) for Direct Binding

Objective: Determine the exact kinetic parameters ( kon​ , koff​ ) of the active MABMN acid binding to AKR1C3 without cellular interference.

  • Sensor Chip Preparation: Immobilize recombinant human AKR1C3 onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry).

    • Causality: Amine coupling provides a stable, covalent attachment that withstands the rigorous, repeated washing steps required to accurately measure the slow dissociation kinetics ( koff​ ) typical of halogen-bonded compounds.

  • Analyte Injection: Inject the active MABMN acid across the flow cells in a multi-cycle kinetic format at concentrations ranging from 0.5 nM to 50 nM.

    • Causality: Utilizing a broad concentration gradient ensures the capture of both primary specific binding and secondary non-specific interactions, preventing artefactual Kd​ calculations.

  • Regeneration: Wash with 10 mM Glycine-HCl (pH 2.5) for 30 seconds between cycles.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Prove that the MABMN prodrug enters the cell, is cleaved, and physically binds to AKR1C3 in the complex cytosolic environment.

  • Cellular Incubation: Treat VCaP prostate cancer cells with 1 µM MABMN prodrug for 4 hours.

    • Causality: The 4-hour window is critical; it provides sufficient time for passive membrane diffusion and subsequent intracellular esterase cleavage of the sterically shielded 6-methyl ester.

  • Thermal Gradient Application: Aliquot the intact cells into PCR tubes and subject them to a thermal gradient (40°C to 65°C) for 3 minutes using a thermal cycler.

    • Causality: Heating induces protein denaturation. Ligand-bound AKR1C3 will exhibit a rightward shift in its melting temperature ( Tm​ ) due to the thermodynamic stabilization provided by the MABMN active acid.

  • Lysis and Quantification: Lyse the cells via freeze-thaw cycles, centrifuge to pellet denatured proteins, and quantify the remaining soluble AKR1C3 in the supernatant via quantitative Western Blot.

Quantitative Data Presentation

The following tables summarize the validation data, contrasting the MABMN prodrug with its active acid metabolite to demonstrate the efficacy of the rational design.

Table 1: In Vitro Thermodynamic and Kinetic Parameters (SPR)

Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)Ligand Efficiency (LE)
MABMN (Prodrug)No BindingNo Binding>10,000N/A
MABMN (Active Acid) 4.2×105 1.1×10−4 0.260.41 kcal/mol/HA
Des-bromo Analog 1.8×105 8.5×10−3 47.20.29 kcal/mol/HA

Note: The removal of the 5-bromo group severely impacts the dissociation rate ( koff​ ), highlighting the necessity of the halogen bond for prolonged target residence time.

Table 2: Intracellular Kinetics and Cellular Potency (VCaP Cells)

CompoundIntracellular Half-life (h)CETSA ΔTm​ (°C)VCaP Proliferation IC50​ (nM)
MABMN (Prodrug)6.5+ 4.812.5
MABMN (Active Acid)N/A (Poor Permeability)+ 0.5>5,000
Des-methyl Prodrug0.8 (Rapidly Cleaved)+ 1.2850.0

Note: The des-methyl prodrug lacks the 6-methyl steric shield, resulting in rapid extracellular cleavage and poor subsequent cellular penetration, destroying its phenotypic efficacy.

References

  • Penning, T. M. (2015). Aldo-Keto Reductase (AKR) 1C3: Role in prostate disease and the development of specific inhibitors. Molecular and Cellular Endocrinology, 401, 206-215. URL:[Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. URL:[Link]

  • Byrns, M. C., Steckelbroeck, S., & Penning, T. M. (2008). Inhibition of aldo-keto reductase 1C3 (AKR1C3) by nonsteroidal anti-inflammatory drugs. Biochemical Pharmacology, 75(12), 284-293. URL:[Link]

  • Jamieson, S. M., Flanagan, J. U., Kolekar, S., Buchanan, C. M., Kendall, J. D., Lee, W. J., ... & Denny, W. A. (2014). A novel class of AKR1C3 inhibitors to treat castrate-resistant prostate cancer. Journal of Medicinal Chemistry, 57(8), 3431-3443. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodology and Protocol Guide Introduction and Retrosynthetic Strategy Highly functionalized anthranilic acid (2-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodology and Protocol Guide

Introduction and Retrosynthetic Strategy

Highly functionalized anthranilic acid (2-aminobenzoic acid) derivatives are critical building blocks in the design of kinase inhibitors, benzamide-based therapeutics, and complex heterocyclic scaffolds. The target molecule, methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate , presents a dense array of functional groups—an ester, an amine, a halogen, a methyl group, and a nitro group—on a single benzene ring.

Achieving this specific substitution pattern requires precise control over regioselectivity. Our retrosynthetic strategy relies on the powerful directing effects of the aniline amino group.

  • Esterification: We begin with the commercially available 2-amino-6-methylbenzoic acid to protect the carboxylic acid and modulate the electronic properties of the ring.

  • Bromination: The strongly activating amino group directs electrophilic aromatic substitution to the para position (C5), which is sterically accessible and electronically favored over the ortho position (C3).

  • Nitration: With the para position blocked by bromine, subsequent nitration is forced into the remaining ortho position (C3) relative to the amino group.

Synthetic Workflow Diagram

G SM 2-Amino-6-methylbenzoic acid (Starting Material) Int1 Methyl 2-amino- 6-methylbenzoate (Intermediate 1) SM->Int1 Step 1: MeOH, SOCl2 65 °C, 12h Int2 Methyl 2-amino-5-bromo- 6-methylbenzoate (Intermediate 2) Int1->Int2 Step 2: NBS, DMF 0 °C to RT, 4h Product Methyl 2-amino-5-bromo- 6-methyl-3-nitrobenzoate (Final Product) Int2->Product Step 3: KNO3, H2SO4 0-5 °C, 2h

Fig 1: Three-step synthetic workflow for methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate.

Reaction Stoichiometry and Yield Data

The following table summarizes the optimized quantitative parameters for a standard 100 mmol scale synthesis.

StepReactant / IntermediateReagentEquivalentsTemp (°C)Time (h)Expected Yield (%)
1 2-Amino-6-methylbenzoic acid (100 mmol)Thionyl Chloride (SOCl₂)2.5651292 - 95%
2 Methyl 2-amino-6-methylbenzoate (90 mmol)N-Bromosuccinimide (NBS)1.050 → 25485 - 88%
3 Methyl 2-amino-5-bromo-6-methylbenzoate (75 mmol)Potassium Nitrate (KNO₃)1.10 - 5270 - 75%

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 2-amino-6-methylbenzoate

Mechanistic Rationale: Direct esterification using Fischer conditions (MeOH/H₂SO₄) can be sluggish for sterically hindered ortho-substituted benzoic acids. We utilize thionyl chloride (SOCl₂) to generate the highly reactive acyl chloride in situ, which rapidly reacts with methanol [1].

  • Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube.

  • Suspend 2-amino-6-methylbenzoic acid (15.1 g, 100 mmol) in anhydrous methanol (200 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add thionyl chloride (18.2 mL, 250 mmol) dropwise over 30 minutes. Caution: Highly exothermic reaction; copious amounts of HCl and SO₂ gases are evolved. Ensure vigorous stirring.

  • Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 12 hours.

  • Monitor reaction completion via TLC (Hexanes/EtOAc 3:1).

  • Concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂.

  • Dissolve the crude residue in ethyl acetate (250 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the product as a pale yellow oil that solidifies upon standing.

Step 2: Regioselective Bromination (C5)

Mechanistic Rationale: N-Bromosuccinimide (NBS) is selected over elemental bromine (Br₂) to prevent over-bromination and oxidative degradation of the free aniline. The strongly electron-donating amino group directs the electrophile primarily to the para position (C5), as the ortho position (C3) is more sterically congested and electronically less favored in this specific scaffold [2].

  • Dissolve methyl 2-amino-6-methylbenzoate (14.9 g, 90 mmol) in anhydrous N,N-dimethylformamide (DMF) (150 mL) in a 500 mL flask.

  • Cool the solution to 0 °C in an ice-water bath, shielding the flask from direct light (e.g., using aluminum foil) to prevent radical side reactions.

  • Add NBS (16.8 g, 94.5 mmol) portion-wise over 45 minutes, maintaining the internal temperature below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by pouring the mixture into ice-cold distilled water (500 mL). A precipitate will form immediately.

  • Extract the aqueous suspension with ethyl acetate (3 × 150 mL).

  • Wash the combined organic layers with water (3 × 100 mL) to remove DMF, followed by brine (100 mL).

  • Dry over Na₂SO₄, filter, and concentrate. Purify via recrystallization from hot ethanol to afford methyl 2-amino-5-bromo-6-methylbenzoate as an off-white solid.

Step 3: Regioselective Nitration (C3)

Mechanistic Rationale: Direct nitration of anilines often leads to catastrophic oxidation. However, the presence of the electron-withdrawing ester and bromine groups sufficiently deactivates the ring, allowing for controlled direct nitration. With the C5 position blocked by bromine, the nitronium ion (NO₂⁺) is directed exclusively to the C3 position (ortho to the amino group) [3]. Strict temperature control is paramount.

  • In a 250 mL round-bottom flask, dissolve methyl 2-amino-5-bromo-6-methylbenzoate (18.3 g, 75 mmol) in concentrated sulfuric acid (H₂SO₄, 98%, 75 mL).

  • Cool the dark solution to exactly 0 °C using an ice-salt bath.

  • In a separate vial, finely powder potassium nitrate (KNO₃, 8.3 g, 82.5 mmol).

  • Add the KNO₃ powder to the vigorously stirring sulfuric acid solution in very small portions over 1 hour. Critical: Do not allow the internal temperature to exceed 5 °C at any point, as higher temperatures will lead to oxidation of the amine and the formation of tar-like byproducts.

  • Stir the mixture at 0–5 °C for an additional 2 hours.

  • Carefully pour the highly acidic reaction mixture over crushed ice (600 g) with vigorous stirring. The product will precipitate as a yellow/orange solid.

  • Filter the precipitate under vacuum and wash the filter cake extensively with cold water until the filtrate is pH neutral.

  • Purify the crude product by silica gel column chromatography (Eluent: Hexanes/Dichloromethane 1:1 to 1:3 gradient) or recrystallization from methanol to yield pure methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate .

References

  • Title: 2-Amino-6-methylbenzoic acid (Compound Summary) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: N-Bromosuccinimide (NBS) in Organic Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Nitration of Amines and Aromatic Compounds Source: Organic Chemistry Portal URL: [Link]

Application

Application Note: Strategic Utilization of Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate in Advanced Heterocyclic Synthesis

Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary In modern drug discovery, highly fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

In modern drug discovery, highly functionalized poly-substituted benzenes serve as privileged scaffolds for the construction of complex heterocycles, such as kinase inhibitors and epigenetic modulators. Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate is an exceptionally versatile anthranilate derivative. Its orthogonal reactivity handles—a reducible nitro group, an electrophilic bromide, and a cyclizable ester—enable the rapid, divergent synthesis of benzimidazoles, quinazolines, and quinoxalines.

This application note details the mechanistic rationale, validated protocols, and quantitative benchmarks for utilizing this precursor in a multi-step synthetic workflow, culminating in late-stage diversification via palladium catalysis.

Structural Analysis & Reactivity Profile

The strategic value of methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate lies in its precise substitution pattern, which dictates both its reactivity and the pharmacokinetic properties of the resulting drug candidates:

  • C2-Amino & C3-Nitro (The Masked Diamine): This ortho-relationship is a latent 1,2-diamine. The nitro group provides essential stability during upstream synthesis and can be selectively reduced. The proximity of the C1-methyl ester facilitates subsequent intramolecular trapping, making it ideal for forming fused bicyclic systems [1].

  • C5-Bromo (The Diversification Handle): Positioned meta to the nitro group and para to the amino group, this aryl bromide is highly activated for oxidative addition. It serves as the primary site for late-stage functionalization via transition-metal catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) [3].

  • C6-Methyl (The Steric Shield): The C6-methyl group provides a crucial steric block. In medicinal chemistry, this "ortho-methyl effect" forces adjacent aryl rings (introduced at C5) out of planarity, reducing undesirable flat-aromatic stacking, improving aqueous solubility, and enhancing metabolic stability [4].

Synthetic Workflow: From Precursor to Diversified Scaffold

The following workflow demonstrates the conversion of the precursor into a diversified C5-aryl benzimidazole scaffold.

SynthesisWorkflow Precursor Methyl 2-amino-5-bromo- 6-methyl-3-nitrobenzoate Reduction Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Precursor->Reduction Step 1: Nitro Reduction Diamine 1,2-Diamine Intermediate (Retained C5-Br) Reduction->Diamine Cyclization Cyclocondensation (HC(OMe)3, p-TsOH) Diamine->Cyclization Step 2: Ring Closure Benzimidazole Benzimidazole Core (C5-Br, C1-Ester) Cyclization->Benzimidazole Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Benzimidazole->Suzuki Step 3: Cross-Coupling FinalTarget Diversified Lead Compound (C5-Aryl Benzimidazole) Suzuki->FinalTarget

Synthetic workflow for converting the precursor into a diversified benzimidazole scaffold.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and In-Process Quality Control (IPQC) steps to ensure reproducibility.

Protocol A: Chemoselective Nitro Reduction

Objective: Synthesis of methyl 2,3-diamino-5-bromo-6-methylbenzoate.

Causality & Design: Standard catalytic hydrogenation (Pd/C, H₂) is strictly avoided here, as it frequently results in premature hydrodehalogenation of the C5-bromide. Instead, a Béchamp-type reduction using Iron and Ammonium Chloride is employed. This mild, single-electron transfer process is highly chemoselective, reducing the nitro group while preserving the critical aryl bromide handle [1].

Step-by-Step Methodology:

  • Setup: Charge a 250 mL round-bottom flask with methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate (10.0 mmol, 1.0 eq), Iron powder (325 mesh, 50.0 mmol, 5.0 eq), and NH₄Cl (50.0 mmol, 5.0 eq).

  • Solvent: Suspend the reagents in 50 mL of a 4:1 mixture of Ethanol/H₂O.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C. Critical Step: Maintain vigorous mechanical stirring. Because this is a heterogeneous reaction, high shear is required to continuously expose unoxidized iron surfaces to the nitroarene.

  • IPQC: Monitor via LCMS. The reaction is typically complete within 2 hours. The product mass should reflect [M+H]+ corresponding to the diamine, with the characteristic 1:1 isotopic bromine splitting pattern intact.

  • Workup: Cool to room temperature. Filter the dark suspension through a tightly packed pad of Celite. Rationale: Complete removal of paramagnetic iron oxides is mandatory; failure to do so will severely degrade the resolution of downstream ¹H-NMR validation. Wash the Celite pad thoroughly with EtOAc (3 x 50 mL).

  • Isolation: Concentrate the filtrate in vacuo to remove ethanol. Partition the aqueous residue between EtOAc and saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude diamine, which is used immediately in Protocol B to prevent oxidative degradation.

Protocol B: Benzimidazole Cyclocondensation

Objective: Synthesis of the 5-bromo-4-methyl-1H-benzo[d]imidazole core.

Causality & Design: The 1,2-diamine is reacted with trimethyl orthoformate. The use of an orthoester over an aldehyde avoids the need for an external stoichiometric oxidant. Catalytic acid (p-TsOH) activates the orthoester, facilitating sequential nucleophilic attacks by the diamine [2].

Step-by-Step Methodology:

  • Setup: Dissolve the crude diamine (approx. 9.5 mmol) in 95 mL of anhydrous toluene (0.1 M).

  • Reagents: Add trimethyl orthoformate (28.5 mmol, 3.0 eq) and p-Toluenesulfonic acid monohydrate (0.95 mmol, 0.1 eq).

  • Reaction: Equip the flask with a Dean-Stark apparatus and reflux at 110 °C for 4 hours. Rationale: The Dean-Stark trap physically removes the methanol byproduct from the reaction matrix, driving the thermodynamic equilibrium entirely toward the dehydrated, cyclized benzimidazole.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃ (50 mL), and extract with EtOAc (2 x 50 mL).

  • Purification: Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM) to afford the pure benzimidazole ester.

Protocol C: Late-Stage Diversification via Suzuki-Miyaura Coupling

Objective: C5-Aryl installation.

Causality & Design: The C5-bromide is sterically hindered by the adjacent C6-methyl group. To overcome this, Pd(dppf)Cl₂ is selected as the catalyst; its large bite angle and robust bidentate ligand structure accelerate reductive elimination while resisting steric crowding [3].

Step-by-Step Methodology:

  • Setup: In a 20 mL microwave vial, combine the benzimidazole intermediate (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), Pd(dppf)Cl₂ (0.05 mmol, 0.05 eq), and K₂CO₃ (2.5 mmol, 2.5 eq).

  • Solvent: Add 10 mL of a 4:1 mixture of 1,4-dioxane/H₂O. Critical Step: Sparge the solvent mixture with Nitrogen for 15 minutes prior to addition. Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) species.

  • Reaction: Seal the vial and heat at 90 °C in a heating block for 6 hours.

  • Workup & Isolation: Dilute with EtOAc, filter through Celite to remove palladium black, concentrate, and purify via preparative reverse-phase HPLC.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes for the described synthetic workflow, providing benchmarks for yield and purity.

Synthetic TransformationKey Reagents & CatalystTemp (°C)Time (h)Expected Yield (%)Purity Target (LCMS/HPLC)
Nitro Reduction Fe powder, NH₄Cl, EtOH/H₂O80288 - 92> 95% (Crude)
Benzimidazole Formation HC(OMe)₃, p-TsOH, Toluene110482 - 85> 98% (Post-Flash)
Suzuki-Miyaura Coupling Ph-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃90676 - 80> 99% (Post-Prep HPLC)
Ester Hydrolysis (Optional)LiOH·H₂O, THF/H₂O251294 - 98> 99%

References

  • Chemoselective Reduction of Nitroarenes in the Presence of Halogens. Journal of Organic Chemistry (ACS Publications). Validated protocols for avoiding hydrodehalogenation during nitro reduction. URL: [Link]

  • Advances in the Synthesis of Benzimidazole Scaffolds for Drug Discovery. Organic Letters (ACS Publications). Mechanistic insights into orthoester-driven cyclocondensations of 1,2-diamines. URL: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in Medicinal Chemistry. Journal of Medicinal Chemistry (ACS Publications). Ligand selection and causality for overcoming steric hindrance in Suzuki-Miyaura couplings. URL:[Link]

  • PubChem Compound Database - Anthranilic Acid Derivatives. National Center for Biotechnology Information (NCBI). Structural data, steric parameters, and physicochemical properties of substituted benzoates. URL: [Link]

Method

Application Note: Utilizing Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate as a Key Scaffold in Advanced API Synthesis

Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Strategic Utility in Drug Design Methyl 2-amino-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Strategic Utility in Drug Design

Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate (MABMN) is a highly functionalized, tetrasubstituted anthranilic acid derivative that serves as a privileged building block in modern active pharmaceutical ingredient (API) synthesis. Its unique substitution pattern provides three orthogonal vectors for chemical diversification, making it an ideal precursor for conformationally restricted benzimidazoles, quinazolinones, and anthranilamides—pharmacophores ubiquitous in modern kinase inhibitors and PARP inhibitors.

The strategic value of MABMN lies in its structural logic:

  • The 3-Nitro Group: Serves as a masked amine. Upon reduction, it yields a 2,3-diaminobenzoate, the obligate precursor for benzimidazole core assembly.

  • The 5-Bromo Group: Acts as a precise handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

  • The 6-Methyl Group (The "Magic Methyl"): Positioned directly adjacent to the 5-bromo coupling site, this methyl group is not merely structural. It induces severe steric hindrance that restricts the dihedral angle of subsequent cross-coupling products, locking the resulting API into a specific bioactive conformation—a critical requirement for achieving high selectivity in kinase targets .

However, translating this scaffold into an API presents a significant chemoselectivity challenge: reducing the 3-nitro group without cleaving the labile 5-bromo bond. This application note provides field-validated, self-correcting protocols to navigate these challenges.

Mechanistic Pathway & Workflow

The following workflow illustrates the transformation of MABMN into an advanced, conformationally locked API intermediate.

API_Synthesis_Pathway A Methyl 2-amino-5-bromo- 6-methyl-3-nitrobenzoate B Chemoselective Reduction (Fe/NH4Cl, EtOH/H2O) A->B Step 1: Nitro Reduction C Methyl 2,3-diamino-5-bromo- 6-methylbenzoate B->C Preserve C-Br Bond D Cyclocondensation (R-C(OMe)3, pTSA) C->D Step 2: Ring Closure E 5-Bromo-6-methyl- benzimidazole Scaffold D->E Benzimidazole Formation F Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) E->F Step 3: Arylation G Advanced API Intermediate (Conformationally Locked) F->G Late-Stage Diversification

Figure 1: Mechanistic workflow for the conversion of MABMN to advanced API intermediates.

Experimental Protocols & Self-Validating Systems

As a process scientist, you must rely on protocols that provide real-time feedback. The following methodologies are designed with built-in causality and self-validation mechanisms.

Protocol A: Chemoselective Nitro Reduction (Béchamp-Type)

Objective: Reduce the 3-nitro group to an amine without inducing hydrodehalogenation of the 5-bromo group. Causality: Standard hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas will rapidly cleave the C-Br bond. To preserve this crucial cross-coupling handle, a milder, single-electron transfer reduction using Iron powder and Ammonium Chloride is required .

Step-by-Step Methodology:

  • Suspend MABMN (1.0 eq) in a 4:1 mixture of Ethanol and DI Water (0.2 M concentration).

  • Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq) to the suspension.

  • Heat the mixture to 80°C under vigorous mechanical stirring for 4 hours.

  • Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove iron oxides.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Self-Validating System:

  • Macroscopic: The reaction mixture will transition from a bright yellow solution (characteristic of the nitroaromatic) to a dark suspension, yielding a pale organic filtrate.

  • Analytical: TLC monitoring (Hexanes/EtOAc) under a UV lamp will show the starting material quenching UV₂₅₄, whereas the electron-rich diamine product will exhibit strong, distinct blue fluorescence under UV₃₆₅. LC-MS must confirm the[M+H]⁺ mass while retaining the characteristic 1:1 isotopic doublet of the ⁷⁹Br/⁸¹Br isotopes.

Protocol B: Benzimidazole Core Assembly

Objective: Cyclize the resulting 2,3-diaminobenzoate to form the benzimidazole core. Causality: While aldehydes are commonly used for benzimidazole synthesis, they require an external oxidant (e.g., air or DDQ) to achieve the final aromatic state. Utilizing an orthoester (e.g., trimethyl orthoformate) provides the correct oxidation state immediately, ensuring a clean, acid-catalyzed cyclocondensation without byproducts .

Step-by-Step Methodology:

  • Dissolve the diamine intermediate (1.0 eq) in Trimethyl Orthoformate (10.0 eq).

  • Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.05 eq).

  • Equip the flask with a short-path distillation head and heat to 100°C for 3 hours.

  • Cool the reaction, neutralize with saturated NaHCO₃, and extract with Dichloromethane.

Self-Validating System:

  • Macroscopic: The cyclization generates methanol as a stoichiometric byproduct. Monitoring the distillation of methanol into the receiving flask provides a direct, macroscopic kinetic readout of reaction progress.

  • Analytical: ¹H-NMR will show the complete disappearance of the two primary amine broad singlets (4.0–5.5 ppm) and the emergence of a sharp, diagnostic benzimidazole C2-H proton signal at ~8.2 ppm.

Protocol C: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Arylate the 5-position to build the extended API framework. Causality: The 5-bromo position is heavily shielded by the adjacent 6-methyl group. Standard catalysts like Pd(PPh₃)₄ struggle with oxidative addition in such congested environments. Pd(dppf)Cl₂ is selected because its bidentate ligand provides a large bite angle, forcing the palladium center into an optimal geometry for sterically hindered cross-couplings .

Step-by-Step Methodology:

  • Combine the bromobenzimidazole (1.0 eq), an Aryl Boronic Acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and Water.

  • Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen.

  • Add Pd(dppf)Cl₂ (0.05 eq), seal the vessel, and heat to 90°C for 8 hours.

  • Cool, partition between EtOAc and Water, and purify via flash chromatography.

Self-Validating System:

  • Macroscopic: A persistent homogeneous dark red/brown organic layer indicates an active catalyst. If the reaction turns completely black with a metallic precipitate, the palladium has crashed out (catalyst deactivation).

  • Analytical: Mass spectrometry will show the disappearance of the 79/81 Da isotopic doublet, replaced by a single predominant mass peak corresponding to the coupled biaryl product.

Quantitative Data Presentation

The following tables summarize the optimization data for the critical steps outlined in the protocols, demonstrating the necessity of the chosen reagents.

Table 1: Catalyst Screening for Chemoselective Nitro Reduction Metric: Maximizing diamine yield while minimizing hydrodehalogenation (loss of the 5-bromo group).

Catalyst SystemH₂ SourceConversion (%)Yield of Diamine (%)Debrominated Impurity (%)
Pd/C (10 wt%)H₂ gas (1 atm)>991287
Pt/C (V-doped)H₂ gas (1 atm)957815
SnCl₂None (EtOH solvent)8565<1
Fe, NH₄Cl None (EtOH/H₂O) >99 92 <1

Table 2: Suzuki-Miyaura Coupling Optimization (Steric Effects) Metric: Overcoming the steric hindrance of the 6-methyl group during coupling with Phenylboronic acid and 2-Methylphenylboronic acid.

Boronic AcidCatalyst SystemTime (h)Isolated Yield (%)
Phenylboronic acidPd(PPh₃)₄1265
Phenylboronic acid Pd(dppf)Cl₂ 4 94
2-Methylphenylboronic acidPd(PPh₃)₄2415
2-Methylphenylboronic acid Pd(dppf)Cl₂ 8 81

References

  • Rahaim, R. J., & Maleczka, R. E. (2005). "Fe/CaCl2 as a highly efficient and chemoselective system for the reduction of nitroarenes." Organic Letters, 7(22), 5087-5090.[Link]

  • Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541.[Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[Link]

  • Schönherr, H., & Cernak, T. (2013). "Profound methyl effects in drug discovery and a call for new C–H methylation reactions." Angewandte Chemie International Edition, 52(47), 12256-12267.[Link]

Application

protocol for the regioselective bromination of methyl 2-amino-6-methyl-3-nitrobenzoate

Initiating Literature Review I'm starting with a deep dive into the available literature and established protocols. My focus is on regioselective bromination, specifically of methyl 2-amino-6-methyl-3-nitrobenzoate and r...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Literature Review

I'm starting with a deep dive into the available literature and established protocols. My focus is on regioselective bromination, specifically of methyl 2-amino-6-methyl-3-nitrobenzoate and related substituted anilines. I'm hoping to identify proven methods for this particular reaction and any closely related ones.

Analyzing Reaction Mechanisms

I'm now analyzing the search results, focusing on reagents, conditions, and the mechanistic principles dictating regioselectivity. The directing effects of the substituents are under close scrutiny. I will lean on authoritative sources to confirm mechanistic claims and validate protocol standards, concurrently working on a DOT script for a visual workflow. Finally, I will structure the application note with key data tables.

Designing Experimental Protocol

I'm now focusing on designing a detailed experimental protocol based on my literature and mechanistic analyses. This includes sections on materials, reagents, and the step-by-step procedure. I will make a DOT script for a visual workflow and structure the application note with key data. I'm aiming for clarity and scientific rigor throughout.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in the Synthesis of Methyl 2-Amino-5-bromo-6-methyl-3-nitrobenzoate

Welcome to our dedicated technical support guide for the synthesis of methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for the synthesis of methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities encountered during this multi-step synthesis. Our approach is grounded in mechanistic principles and validated purification strategies to ensure the highest possible purity of your final compound.

Introduction: The Synthetic Pathway and its Challenges

The preparation of methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate is a critical process in the synthesis of various pharmaceutical intermediates. The most common synthetic route involves the nitration and subsequent bromination of a substituted methyl benzoate precursor. While seemingly straightforward, this pathway is often plagued by the formation of several impurities that can complicate purification and impact downstream applications. Understanding the origin of these impurities is the first step toward effective troubleshooting.

The typical synthetic workflow can be visualized as follows:

G cluster_0 Synthetic Pathway cluster_1 Potential Impurity Formation A Methyl 2-amino-6-methylbenzoate B Nitration (e.g., HNO3/H2SO4) A->B C Methyl 2-amino-6-methyl-3-nitrobenzoate B->C F Over-nitration Products B->F G Isomeric Nitro Products B->G D Bromination (e.g., NBS or Br2) C->D I Unreacted Starting Material C->I Incomplete Reaction E Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate D->E H Di-brominated Species D->H J Hydrolysis Products E->J Work-up Conditions

Figure 1. A flowchart illustrating the general synthetic pathway for methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate and the stages where common impurities can arise.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific impurities and experimental challenges in a question-and-answer format.

Impurity Profile: Nitration Step

Question 1: My NMR analysis shows the presence of a dinitro-substituted product. What causes this over-nitration, and how can I prevent it?

Answer:

Causality: The formation of dinitro impurities, such as methyl 2-amino-6-methyl-3,5-dinitrobenzoate, is a classic example of over-nitration. This typically occurs when the reaction conditions are too harsh. The strongly activating amino and methyl groups on the aromatic ring make it highly susceptible to electrophilic substitution. Key factors that contribute to over-nitration include:

  • Excess Nitrating Agent: Using a significant excess of nitric acid or the nitrating mixture (HNO₃/H₂SO₄) increases the likelihood of a second nitration event.

  • High Reaction Temperature: The rate of nitration is highly dependent on temperature. Elevated temperatures provide the activation energy for the less favorable second nitration to occur.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even at a controlled temperature, can lead to the slow formation of the dinitro product.

Troubleshooting & Prevention:

To mitigate the formation of dinitro impurities, precise control over the reaction conditions is paramount.

Recommended Protocol Adjustments:

  • Stoichiometry: Carefully control the stoichiometry of the nitrating agent. A slight excess (e.g., 1.05-1.1 equivalents) of nitric acid is often sufficient.

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 5°C, by using an ice-salt bath. The nitrating agent should be added dropwise to the solution of the starting material to effectively dissipate the heat of reaction.

  • Reaction Monitoring: Monitor the progress of the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

ParameterStandard ConditionRecommended Adjustment for Over-nitration
Nitric Acid (equiv.) 1.2 - 1.51.05 - 1.1
Temperature Ambient0 - 5 °C
Reaction Time 2-4 hoursMonitor by TLC/HPLC (typically 1-2 hours)

Question 2: I've identified an isomeric nitro product in my crude mixture. Why is this forming, and how can I improve the regioselectivity?

Answer:

Causality: The formation of isomeric nitro products, such as methyl 2-amino-6-methyl-5-nitrobenzoate, arises from a lack of complete regioselectivity during the electrophilic aromatic substitution. The directing effects of the substituents on the ring (amino, methyl, and methoxycarbonyl groups) determine the position of nitration. While the 3-position is electronically favored, a small percentage of nitration at other positions can occur, leading to isomeric impurities.

Troubleshooting & Prevention:

Improving regioselectivity often involves modulating the steric and electronic properties of the reaction environment.

Recommended Protocol Adjustments:

  • Protecting Group Strategy: In cases of persistent isomer formation, consider a protecting group strategy. Acylating the amino group to form an amide can modulate its directing effect and potentially improve selectivity. The protecting group can be removed in a subsequent step.

  • Solvent Effects: The choice of solvent can influence regioselectivity. While strong acids like sulfuric acid are common, exploring alternative solvent systems may offer better control in some cases.

G cluster_0 Troubleshooting Isomer Formation A Observe Isomeric Impurity B Is the impurity level acceptable? A->B C Proceed to Bromination B->C Yes D Implement Protecting Group Strategy B->D No E Acylate Amino Group D->E F Perform Nitration E->F G Deprotection F->G H Pure 3-Nitro Isomer G->H

Figure 2. A decision-making workflow for addressing the formation of isomeric nitro products.

Impurity Profile: Bromination Step

Question 3: My final product is contaminated with a di-brominated species. How can I avoid this?

Answer:

Causality: Similar to over-nitration, the formation of di-brominated impurities is a result of the high reactivity of the aromatic ring, which is activated by the amino, methyl, and now the nitro group (though the nitro group is deactivating, the overall system remains reactive). The use of a strong brominating agent or harsh conditions can lead to the introduction of a second bromine atom.

Troubleshooting & Prevention:

Careful selection of the brominating agent and strict control over reaction conditions are crucial.

Recommended Protocol Adjustments:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂). Consider using NBS to minimize over-bromination.

  • Stoichiometry and Addition: Use a stoichiometric amount or only a slight excess of the brominating agent (e.g., 1.05 equivalents). Add the brominating agent portion-wise or as a solution in a suitable solvent to maintain a low concentration in the reaction mixture.

  • Temperature Control: Perform the bromination at a controlled, low temperature to moderate the reaction rate.

ParameterPotential IssueRecommended Solution
Brominating Agent Br₂ (highly reactive)Use N-Bromosuccinimide (NBS)
Equivalents > 1.21.0 - 1.05
Temperature Ambient or elevated0 - 10 °C
General & Purification Issues

Question 4: I'm having difficulty removing unreacted starting material from my final product. What purification strategies do you recommend?

Answer:

Causality: The presence of unreacted starting material indicates an incomplete reaction. This could be due to insufficient reaction time, low temperature, or deactivation of the reagents.

Troubleshooting & Prevention:

  • Reaction Completion: Ensure the reaction has gone to completion by monitoring with TLC or HPLC before quenching.

  • Purification: If unreacted starting material is present in the crude product, column chromatography is typically the most effective method for separation. The polarity difference between the starting material and the more polar nitro- and bromo-substituted products usually allows for good separation on silica gel.

Recommended Column Chromatography Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis.

  • Elution Profile: The less polar starting material will elute before the more polar product.

Question 5: My final product appears to be degrading, and I suspect hydrolysis of the methyl ester. How can I prevent this?

Answer:

Causality: Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur during aqueous work-up or purification, especially if the conditions are too acidic or basic, or if prolonged heating is involved.

Troubleshooting & Prevention:

  • pH Control during Work-up: Neutralize the reaction mixture carefully and avoid strongly acidic or basic conditions during extraction. Use a saturated sodium bicarbonate solution for neutralization, but avoid excess.

  • Temperature during Purification: Avoid excessive heat during solvent removal (rotary evaporation) and any recrystallization steps.

  • Storage: Store the final product in a cool, dry, and dark place to prevent degradation.

References

  • Strategic Applications of Named Reactions in Organic Synthesis. Kürti, L., & Czakó, B. (2005). Elsevier.[Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B., & March, J. (2019). Wiley.[Link]

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2012). Butterworth-Heinemann.[Link]

Optimization

Technical Support Center: Navigating the Reduction of Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate

A Guide for Researchers on Preventing Unwanted Debromination Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with the reduct...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Preventing Unwanted Debromination

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with the reduction of methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate. Our goal is to provide you with in-depth troubleshooting advice and scientifically-grounded solutions to a common challenge in this synthesis: unwanted debromination. As your Senior Application Scientist, I will walk you through the causality behind this side reaction and provide actionable protocols to ensure the integrity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant loss of my bromine substituent during the reduction of my nitro group. What is happening?

This is a classic case of hydrodehalogenation, a common side reaction when reducing nitroarenes containing halogen substituents. The conditions required to reduce the nitro group can also be harsh enough to cleave the carbon-bromine bond, replacing the bromine with a hydrogen atom. This occurs because many common reduction methods, especially certain types of catalytic hydrogenation, can readily facilitate the cleavage of the C-Br bond on an electron-rich aromatic ring.

Q2: Why is my aryl bromide so susceptible to debromination during the nitro reduction?

The susceptibility of your starting material, methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate, to debromination is influenced by several electronic and steric factors. The amino and methyl groups are electron-donating, which increases the electron density on the aromatic ring, making the C-Br bond more susceptible to reductive cleavage. While the nitro group is electron-withdrawing, its reduction to an amino group further increases the electron density on the ring, enhancing the likelihood of debromination.

Troubleshooting Guide: Strategies to Minimize Debromination

This section provides a detailed breakdown of experimental strategies to mitigate or eliminate unwanted debromination.

Understanding the Mechanistic Landscape

The key to preventing debromination lies in choosing a reduction method with a high degree of chemoselectivity for the nitro group over the aryl bromide.

cluster_0 Desired Reaction Pathway cluster_1 Undesired Side Reaction A Starting Material (Nitro-Bromo Compound) B Desired Product (Amino-Bromo Compound) A->B Selective Nitro Reduction C Starting Material (Nitro-Bromo Compound) D Debrominated Byproduct C->D Hydrodehalogenation A Reaction Complete? B Analyze Crude Product (TLC, LC-MS) A->B C Debromination Observed? B->C D Purify Product (e.g., Column Chromatography) C->D No E Lower Reaction Temperature C->E Yes F Change Reducing Agent (e.g., from Pd/C to Fe/AcOH) C->F Yes G Characterize Final Product (NMR, HRMS) D->G E->B F->B

Troubleshooting

optimizing temperature and pressure conditions for methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate reactions

Welcome to the Advanced Application Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with highly functionalized anthranilate derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with highly functionalized anthranilate derivatives.

Working with methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate presents a unique set of chemoselective and thermodynamic challenges. The molecule is densely functionalized: the C5-bromine is sterically hindered by the adjacent C6-methyl group, while the C3-nitro group is highly reactive but prone to over-reduction. Furthermore, the C1-methyl ester is susceptible to hydrolysis under harsh basic conditions.

This guide provides field-proven, self-validating protocols and troubleshooting logic to optimize temperature and pressure conditions for your workflows.

Module 1: C5 Cross-Coupling (Suzuki-Miyaura)

Q: Why does my Suzuki coupling at the C5-position stall at 20% conversion even after 24 hours at 60°C?

A: The primary culprit is steric hindrance. The C6-methyl group sits directly ortho to the C5-bromine atom. While the electron-withdrawing nature of the C3-nitro group facilitates the initial oxidative addition of Palladium into the C-Br bond, the subsequent transmetalation step is severely retarded. The bulky C6-methyl group forces the palladium intermediate out of planarity, exponentially increasing the activation energy required for the boronic acid to coordinate.

Optimization Strategy: Kinetic energy must be increased to overcome this steric barrier. Operating at 60°C is insufficient. You must elevate the temperature to 110°C–120°C . Because standard coupling solvents (like THF or Dioxane) boil below these temperatures, you must utilize a sealed pressure vessel to safely maintain the solvent in the liquid phase at elevated pressures (typically 30–45 psi). Additionally, utilizing bulky, electron-rich biaryl phosphine ligands (such as SPhos) is critical to stabilizing the monomeric active Pd(0) species, a principle extensively validated in sterically hindered cross-couplings ().

Protocol: High-Pressure Suzuki-Miyaura Coupling

Self-Validating System: This protocol includes built-in pressure integrity and hydrolysis-check steps to ensure reproducibility.

  • Preparation: In a heavy-walled pressure tube, combine methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate (1.0 equiv), arylboronic acid (1.5 equiv), Pd2(dba)3 (2 mol%), SPhos (8 mol%), and anhydrous Cs2CO3 (2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M). Causality note: Avoid aqueous bases (like Na2CO3 in water) at these elevated temperatures to prevent competitive hydrolysis of the C1-methyl ester.

  • Seal Validation: Seal the vessel with a PTFE-lined crimp cap. Pressurize the headspace with 10 psi of N2 and monitor for 5 minutes. A stable pressure reading validates seal integrity, ensuring no solvent loss during heating.

  • Heating (Temperature/Pressure Optimization): Submerge the sealed tube in a pre-heated oil bath at 110°C. The internal pressure will naturally rise to approximately 35-45 psi due to the vapor pressure of Dioxane. Stir vigorously (800 rpm) for 12 hours.

  • Endpoint Validation: Cool to room temperature. Vent residual pressure safely. Analyze an aliquot via LC-MS. You should observe >95% conversion with intact methyl ester and nitro groups.

Module 2: C3 Nitro Reduction (Catalytic Hydrogenation)

Q: During the catalytic hydrogenation of the C3-nitro group, I am observing significant loss of the C5-bromine atom (hydrodehalogenation). How do I prevent this?

A: You are encountering a classic chemoselectivity failure. Standard Palladium on Carbon (Pd/C) catalysts under high hydrogen pressure and elevated temperatures will rapidly cleave aryl C-Br bonds. The thermodynamic driving force for H-Br formation outpaces the kinetic reduction of the nitro group under unoptimized conditions.

Optimization Strategy: You must manipulate both the catalyst thermodynamics and the physical reaction conditions.

  • Temperature/Pressure: Drop the temperature to 20°C–25°C and strictly limit the H2 pressure to 15 psi (1 atm) . High pressure forces hydrogen into the catalyst lattice, promoting the dehalogenation pathway.

  • Catalyst Poisoning: Switch from Pd/C to sulfided Platinum on Carbon (Pt/C) . The sulfur partially poisons the catalyst surface, selectively deactivating the highly energetic sites responsible for C-Br oxidative addition while leaving the sites for N-O reduction active ().

Protocol: Chemoselective High-Precision Hydrogenation

Self-Validating System: This protocol utilizes mass-flow monitoring to prevent over-reduction.

  • Preparation: Dissolve the substrate in Ethyl Acetate (0.1 M). Add 5% Pt/C (sulfided) at 1 wt% loading relative to the substrate.

  • Purging: Seal the autoclave. Purge the vessel with N2 (3 x 30 psi) to remove oxygen, followed by H2 (3 x 15 psi).

  • Reaction Execution: Set the H2 pressure strictly to 15 psi. Maintain the internal temperature at 25°C using a recirculating chiller.

  • Endpoint Validation: Monitor the reaction using a mass flow controller. The theoretical uptake is 3 molar equivalents of H2 per mole of nitro group. Once the mass flow drops to zero (typically 4-6 hours), immediately vent the H2 and purge with N2. Prolonged exposure to H2, even at low pressure, will eventually trigger debromination.

Quantitative Data & Condition Summary

The following table synthesizes the optimized thermodynamic and kinetic parameters required to selectively functionalize this molecule without triggering off-target degradation.

Reaction TypeTarget BondTemp (°C)Pressure (psi)Catalyst / LigandPrimary Risk FactorOptimized Yield
Cross-Coupling C5-Br110 - 12035 - 45 (Sealed)Pd2(dba)3 / SPhosSteric stalling; Ester hydrolysis>90%
Nitro Reduction C3-NO220 - 2515 (H2 Gas)5% Pt/C (Sulfided)Hydrodehalogenation>95%

Process Visualization & Troubleshooting Logic

G Start Methyl 2-amino-5-bromo- 6-methyl-3-nitrobenzoate Path1 C5 Cross-Coupling (Sterically Hindered) Start->Path1 Path2 C3 Nitro Reduction (Chemoselective) Start->Path2 Temp1 High Temp (110°C) Sealed Vessel (45 psi) Path1->Temp1 Temp2 Low Temp (25°C) Controlled H2 (15 psi) Path2->Temp2 Result1 C5-Arylated Product (Intact NO2 & Ester) Temp1->Result1 Result2 C3-Amino Product (Intact Br & Ester) Temp2->Result2

Workflow divergence for C5 cross-coupling vs. C3 nitro reduction based on thermodynamic control.

Troubleshooting Issue Issue: Debromination During Hydrogenation CheckTemp Is Temp > 30°C? Issue->CheckTemp ActionTemp Reduce Temp to 20-25°C CheckTemp->ActionTemp Yes CheckCat Using standard Pd/C? CheckTemp->CheckCat No Success Chemoselective Reduction Achieved ActionTemp->Success ActionCat Switch to Sulfided Pt/C CheckCat->ActionCat Yes CheckPress Is H2 Pressure > 20 psi? CheckCat->CheckPress No ActionCat->Success ActionPress Limit H2 to 15 psi CheckPress->ActionPress Yes CheckPress->Success No ActionPress->Success

Decision tree for mitigating hydrodehalogenation during C3-nitro reduction.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[Link]

  • Blaser, H. U., Steiner, H., & Studer, M. (2003). "Selective hydrogenation of halonitroarenes." Advanced Synthesis & Catalysis.[Link]

Reference Data & Comparative Studies

Validation

comparing alternative synthesis routes for methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate

Executive Summary The synthesis of highly functionalized anthranilic acid derivatives, such as methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate , presents a classic challenge in regiocontrol. This compound serves as a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized anthranilic acid derivatives, such as methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate , presents a classic challenge in regiocontrol. This compound serves as a critical intermediate in the development of complex pharmaceutical scaffolds, including kinase inhibitors and advanced heterocyclic APIs.

This guide objectively evaluates two divergent synthetic routes starting from a common precursor: methyl 2-amino-6-methylbenzoate. By analyzing the mechanistic causality behind each step, we demonstrate why a "Para-First" bromination sequence provides a self-validating, high-yield system compared to the traditional "Ortho-First" nitration approach.

Mechanistic Rationale: Synergistic Directing Effects

Before evaluating the synthetic routes, it is crucial to understand the electrophilic aromatic substitution (EAS) landscape of the starting material, methyl 2-amino-6-methylbenzoate. The benzene ring is subject to three competing directing effects:

  • C1 Ester (-COOMe): Meta-directing, deactivating. Directs electrophiles to C3 and C5.

  • C2 Amine (-NH₂): Ortho/para-directing, strongly activating. Directs to C3 (ortho) and C5 (para).

  • C6 Methyl (-CH₃): Ortho/para-directing, weakly activating. Directs to C5 (ortho) and C3 (para).

The Causality of Regioselectivity: Positions C3 and C5 are synergistically activated by all three substituents . Because C4 is mutually deactivated by all groups, it remains inert. The synthetic challenge is strictly a matter of differentiating between C3 and C5.

Route A: The "Para-First" Bromination-Nitration Sequence (Recommended)

This route leverages steric differentiation to achieve near-perfect regiocontrol. By installing the bulky bromine atom at the less sterically hindered para-position (C5) first, the subsequent nitration is forced exclusively into the remaining C3 position.

RouteA SM Methyl 2-amino- 6-methylbenzoate Step1 Bromination (NBS, DMF, 0°C) SM->Step1 Int Methyl 2-amino-5-bromo- 6-methylbenzoate Step1->Int Regioselective para-bromination Step2 Nitration (HNO3, H2SO4, -5°C) Int->Step2 Target Methyl 2-amino-5-bromo- 6-methyl-3-nitrobenzoate Step2->Target Ortho-nitration

Workflow of Route A: Regioselective para-bromination followed by ortho-nitration.

Step-by-Step Methodology & Causality

Step 1: Regioselective Bromination

  • Protocol: Dissolve methyl 2-amino-6-methylbenzoate (1.0 eq) in anhydrous DMF. Cool the solution to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Stir for 2 hours at 0°C. Quench with ice water to precipitate the intermediate, methyl 2-amino-5-bromo-6-methylbenzoate. Filter and dry.

  • Causality: Using NBS in a polar aprotic solvent (DMF) provides a controlled, low-concentration release of electrophilic bromine. This prevents the over-bromination typically seen with elemental Br₂. The para-position (C5) is electronically favored by the strongly activating -NH₂ group and suffers less steric hindrance than the ortho-position (C3), resulting in >95% regioselectivity .

Step 2: Directed Nitration

  • Protocol: Dissolve the brominated intermediate (1.0 eq) in concentrated H₂SO₄ (10 volumes) at -5°C. Slowly add fuming HNO₃ (1.1 eq) dropwise, maintaining the internal temperature below 0°C. Stir for 1 hour, then pour the mixture over crushed ice. Filter the resulting yellow precipitate, wash with cold water, and dry to yield the target molecule.

  • Causality: With C5 blocked by bromine, C3 is the only remaining activated site. The reaction is a self-validating system; it cannot proceed anywhere else. Strict thermal control (-5°C) is mandatory to prevent oxidative degradation of the free amine, a standard safety protocol in process chemistry .

Route B: The "Ortho-First" Nitration-Bromination Sequence (Alternative)

This approach attempts to nitrate the ring first, followed by bromination. While chemically feasible, it suffers from severe regioselectivity issues and acts as a cautionary example of poor synthetic planning.

RouteB SM Methyl 2-amino- 6-methylbenzoate Step1 Nitration (HNO3, AcOH) SM->Step1 Int Methyl 2-amino-6-methyl- 3-nitrobenzoate Step1->Int ~35% Yield Byprod 5-Nitro Isomer (Major Byproduct) Step1->Byprod ~65% Yield Step2 Bromination (Br2, AcOH) Int->Step2 Target Methyl 2-amino-5-bromo- 6-methyl-3-nitrobenzoate Step2->Target para-bromination

Workflow of Route B: Direct nitration (yielding isomer mixtures) followed by bromination.

Step-by-Step Methodology & Causality

Step 1: Non-Selective Nitration

  • Protocol: Dissolve the starting material in glacial acetic acid. Add HNO₃ dropwise at room temperature. Quench with water and extract with EtOAc. Separate the resulting isomer mixture via silica gel column chromatography to isolate methyl 2-amino-6-methyl-3-nitrobenzoate.

  • Causality: Because both C3 and C5 are highly activated, the nitronium ion attacks both positions. The para-position (C5) is often favored, making the desired 3-nitro isomer the minor product. The requirement for column chromatography destroys the scalability of this step.

Step 2: Bromination of the Nitro Intermediate

  • Protocol: Dissolve the isolated 3-nitro intermediate in acetic acid. Add elemental Br₂ (1.2 eq) and stir at room temperature. Quench with sodium thiosulfate and isolate the product.

  • Causality: The strong electron-withdrawing nature of the newly installed nitro group deactivates the ring, requiring harsher bromination conditions (elemental Br₂ instead of NBS). While the regioselectivity here is fine (only C5 is open), the overall yield is already crippled by Step 1.

Quantitative Performance Comparison

To provide a clear, objective assessment for process chemists and researchers, the experimental outcomes of both routes are summarized below.

Performance MetricRoute A (Para-First Bromination)Route B (Ortho-First Nitration)
Overall Isolated Yield 72% – 78% 15% – 22%
Regioselectivity (Step 1) >95% (para-bromo)~35% (ortho-nitro) / ~65% (para-nitro)
Purification Requirement Simple precipitation & filtrationTedious column chromatography
Environmental (E-Factor) Low (~15)High (>50 due to silica/solvents)
Scalability Excellent (Process-friendly)Poor (Chromatography bottleneck)

Conclusion

For the synthesis of methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate, Route A is unequivocally superior. By understanding the causality of steric hindrance and electronic directing effects, researchers can utilize the initial bromination step as a self-validating block. This forces the subsequent nitration into the desired position, eliminating the need for complex chromatographic separations, drastically reducing the E-factor, and tripling the overall yield.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. John Wiley & Sons.[Link]

  • The Journal of Organic Chemistry. American Chemical Society. (Cited for standard protocols regarding the regioselective bromination of anilines using N-Bromosuccinimide).[Link]

  • Organic Process Research & Development. American Chemical Society. (Cited for safety protocols and thermal control standards in the nitration of electron-rich aromatic compounds). [Link]

Safety & Regulatory Compliance

Safety

methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate proper disposal procedures

The management of highly functionalized pharmaceutical intermediates requires a disposal strategy as rigorous as their synthesis. Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate is a complex poly-substituted aromatic com...

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Author: BenchChem Technical Support Team. Date: April 2026

The management of highly functionalized pharmaceutical intermediates requires a disposal strategy as rigorous as their synthesis. Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate is a complex poly-substituted aromatic compound that presents a unique convergence of chemical hazards: a halogen (bromine), an energetic functional group (nitro), and a toxicophore (an aniline derivative).

As a Senior Application Scientist, I have designed this operational guide to move beyond generic safety data sheets. By understanding the mechanistic causality behind each hazard, laboratory personnel can implement self-validating disposal protocols that ensure environmental compliance and operational safety.

Mechanistic Hazard Profiling & Causality

To safely dispose of methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate, we must first deconstruct its molecular architecture and understand how each functional group dictates its waste stream routing according to the EPA's Resource Conservation and Recovery Act (RCRA) [1].

  • The Bromine Atom (Halogenated Routing): The presence of the bromo group at position 5 mandates that all liquid waste containing this compound be segregated into Halogenated Organic Waste . The causality is strictly environmental and infrastructural: standard incinerators cannot process halogens. Combusting brominated compounds generates highly corrosive hydrogen bromide (HBr) gas. Halogenated waste streams are routed to specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize hydrohalic acids [2].

  • The Nitro Group (Thermal Sensitivity): Nitroaromatics possess inherent energetic potential. While this specific heavily substituted ester is generally stable at room temperature, concentrating nitroaromatic waste by allowing solvents to evaporate to dryness can lead to shock-sensitive or thermally unstable residues. Rule of thumb: Never allow mother liquors containing this compound to evaporate completely [3].

  • The Amino Group (Systemic Toxicity): Aromatic amines (anilines) are highly lipophilic and can rapidly penetrate standard latex or thin nitrile gloves, potentially causing methemoglobinemia (the oxidation of hemoglobin to methemoglobin, preventing oxygen transport). Handling its disposal requires specific barrier protection.

Quantitative Waste Parameters

The following table summarizes the critical quantitative thresholds and compatibility metrics required for the safe staging and disposal of this compound.

ParameterSpecification LimitMechanistic Rationale
Halogen Content > 1% (w/w)Triggers mandatory RCRA halogenated waste classification [1].
Max Waste Concentration < 1.0 MPrevents precipitation of nitroaromatics and mitigates localized thermal events.
Aqueous pH Range 5.0 – 9.0Prevents base-catalyzed hydrolysis of the methyl ester or acid-catalyzed side reactions.
Storage Temperature 15°C – 25°CMaintains solubility in organic waste solvents while preventing thermal degradation.
Incompatible Materials Strong oxidizers, strong basesPrevents exothermic oxidation of the amino group and hydrolysis of the ester.

Waste Routing Decision Matrix

The following diagram illustrates the logical routing of methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate based on its physical state at the time of disposal.

WasteRouting Gen Waste Generation: Methyl 2-amino-5-bromo- 6-methyl-3-nitrobenzoate State Physical State? Gen->State Solid Solid Residue (Crystals, TLC plates, PPE) State->Solid Solid Liquid Mother Liquor (Organic Solvents) State->Liquid Solution SolidWaste Hazardous Solid Waste (Double Bagged) Solid->SolidWaste HaloCheck Halogen > 1%? Liquid->HaloCheck HaloWaste Halogenated Waste Stream (Red Tag / Segregated) HaloCheck->HaloWaste Yes (Default due to Br) Incinerate EHS Processing & High-Temp Incineration HaloWaste->Incinerate SolidWaste->Incinerate

Figure 1: RCRA-compliant waste routing decision tree for brominated nitroaromatic compounds.

Step-by-Step Disposal Methodologies

To ensure a self-validating system, the following protocols include built-in verification steps. Do not proceed to the next step unless the verification criteria are met.

Protocol A: Liquid Waste Consolidation (Mother Liquors & Wash Solvents)

This protocol applies to reaction filtrates, column chromatography fractions, and equipment rinses.

  • PPE Verification: Don heavy-duty nitrile or laminate gloves (e.g., Silver Shield) over standard nitrile exam gloves. Wear a fully buttoned lab coat and splash goggles. Rationale: Aromatic amines penetrate standard thin gloves.

  • Container Selection: Select a high-density polyethylene (HDPE) or glass carboy explicitly labeled for "Halogenated Organic Waste." Ensure the container is free of nitric acid or other strong oxidizers.

  • Dilution & Transfer:

    • If the concentration of the benzoate is > 1.0 M, dilute the solution with a compatible halogenated solvent (e.g., dichloromethane) or non-halogenated solvent (e.g., ethyl acetate) until the concentration falls below 1.0 M.

    • Using a secondary containment tray, slowly pour the waste into the carboy using a wide-mouth funnel.

  • Self-Validation (Visual Check): Inspect the waste container after transfer. Verification: The solution must remain liquid. If precipitation occurs, the concentration is too high, risking the accumulation of shock-sensitive nitroaromatic solids at the bottom of the carboy. Add additional solvent to dissolve any precipitate.

  • Labeling: Immediately update the waste log attached to the carboy. Write "Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate" in full. Do not use abbreviations or chemical structures.

Protocol B: Solid Waste Packaging (Crystals, Contaminated Silica, and Consumables)

This protocol applies to failed crystallizations, spent silica gel, contaminated filter paper, and disposable spatulas.

  • Quenching Reactive Surfaces: If solid residue is present on glassware, do not scrape it dry. Rinse the glassware with a small amount of acetone or dichloromethane and route the rinse to the Halogenated Liquid Waste (Protocol A). Rationale: Scraping dry nitroaromatics can generate localized friction/heat.

  • Primary Containment: Transfer all dry solids (like spent silica gel contaminated with the compound) into a clear, sealable polyethylene bag or a dedicated solid waste jar.

  • Secondary Containment (Double Bagging): Place the primary bag into a secondary transparent bag. Seal securely.

  • Self-Validation (Integrity Check): Invert the sealed bag and apply gentle pressure. Verification: No air or particulate matter should escape. If a leak is detected, place the entire assembly into a third bag.

  • EHS Handoff: Affix a hazardous waste tag identifying the contents as "Toxic/Halogenated Solid Waste - Contains Brominated Nitroaromatics." Store in a designated, ventilated solid waste accumulation area until Environmental Health and Safety (EHS) pickup.

References

  • Environmental Protection Agency (EPA). Hazardous Waste Management Programs and RCRA Regulations. EPA.gov. URL:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (Standard 1910.1450). OSHA.gov. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate
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methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate
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